1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a tetrazole moiety
Preparation Methods
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Synthesis of 2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)ethanone: This intermediate is prepared by reacting 2-methyl-2H-tetrazole with 4-hydroxybenzaldehyde, followed by an oxidation step to form the ethanone group.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Chemical Reactions Analysis
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structural features.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-4-hydroxypiperidine: This compound shares the piperidine and chlorophenyl moieties but lacks the tetrazole group, resulting in different chemical reactivity and applications.
2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)ethanone: This compound contains the tetrazole and ethanone moieties but lacks the piperidine ring, leading to distinct properties and uses.
Properties
Molecular Formula |
C21H22ClN5O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C21H22ClN5O3/c1-26-24-20(23-25-26)15-2-8-18(9-3-15)30-14-19(28)27-12-10-21(29,11-13-27)16-4-6-17(22)7-5-16/h2-9,29H,10-14H2,1H3 |
InChI Key |
PUHKAJNXKKYQLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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